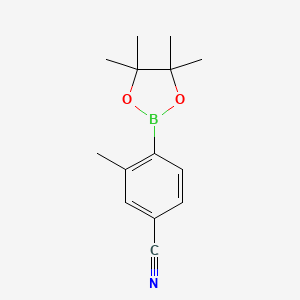

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This nomenclature precisely describes the structural connectivity, beginning with the benzonitrile core and specifying the positions and nature of all substituents. The molecular formula is established as C14H18BNO2, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 243.11 grams per mole, providing essential information for stoichiometric calculations in synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H18BNO2 | |

| Molecular Weight | 243.11 g/mol | |

| Chemical Abstracts Service Number | 848953-05-9 | |

| European Community Number | 967-454-8 | |

| PubChem Compound Identifier | 56776929 |

Alternative nomenclature systems have also been employed to describe this compound, including the designation as 4-Cyano-2-Methylphenylboronic acid, pinacol ester, which emphasizes the boronic acid derivation of the structure. The systematic International Union of Pure and Applied Chemistry name provides unambiguous identification by specifying each structural element: the methyl substituent at position 3, the tetramethyl-substituted dioxaborolan ring system at position 4, and the nitrile functional group. This comprehensive naming convention ensures precise communication of the molecular structure across different chemical databases and literature sources.

Boronate Ester Functional Group Architecture

The boronate ester functional group in this compound consists of a boron atom coordinated within a five-membered dioxaborolan ring system, commonly referred to as the pinacol ester protecting group. This structural motif provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling reactions. The boron atom adopts a trigonal planar geometry and exhibits sp2 hybridization, possessing a vacant p orbital that enables the compound to function as a Lewis acid. The dioxaborolan ring system incorporates two oxygen atoms that form coordinate bonds with the boron center, creating a stable cyclic structure that protects the boron from hydrolysis and other degradation pathways.

The pinacol ester framework features four methyl groups attached to the carbon atoms of the dioxaborolan ring, providing significant steric protection around the boron center. This steric environment enhances the compound's shelf stability and allows for easier handling compared to less substituted boronate esters. The carbon-boron bond length in boronic esters typically ranges from 1.55 to 1.59 Angstroms, which is slightly longer than typical carbon-carbon single bonds. The bond energy of the carbon-boron bond is approximately 323 kilojoules per mole, somewhat lower than carbon-carbon bonds at 358 kilojoules per mole, contributing to the reactivity of these compounds in cross-coupling reactions.

Electronic Configuration and Hybridization States

The electronic structure of this compound involves multiple hybridization states across different atomic centers, creating a complex electronic landscape that governs its chemical reactivity. The boron atom exhibits sp2 hybridization with three hybrid orbitals forming sigma bonds and one vacant p orbital that remains available for interaction with nucleophiles or for participation in electronic transitions. This electronic configuration is characteristic of trigonal planar boron centers and is fundamental to the Lewis acidic behavior of boronate esters. The vacant p orbital on boron creates an electron-deficient center that can accept electron density from neighboring atoms or external nucleophiles, facilitating various chemical transformations.

The nitrile functional group exhibits a linear geometry with both carbon and nitrogen atoms adopting sp hybridization. The carbon-nitrogen triple bond consists of one sigma bond formed by overlap of sp hybrid orbitals and two pi bonds formed by lateral overlap of p orbitals. This electronic arrangement results in a bond angle of 180 degrees for the R-C-N linkage, creating a linear molecular geometry around the nitrile carbon. The nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, though these electrons are significantly less basic than those in amines due to the 50% s-character of the sp hybrid orbital, which holds the electrons closer to the nucleus.

The aromatic benzene ring system maintains sp2 hybridization for all carbon atoms, with the delocalized pi electron system providing stability through resonance. The methyl substituent at the 3-position introduces sp3 hybridized carbon atoms, creating a local tetrahedral geometry. The electronic effects of the methyl group include both inductive electron donation and steric influences that affect the overall electronic distribution within the molecule. The combination of these different hybridization states creates distinct electronic environments that influence both the physical properties and chemical reactivity of the compound.

| Atomic Center | Hybridization | Geometry | Electronic Features |

|---|---|---|---|

| Boron | sp2 | Trigonal planar | Vacant p orbital, Lewis acidic |

| Nitrile Carbon | sp | Linear | Triple bond to nitrogen |

| Nitrile Nitrogen | sp | Linear | Lone pair, low basicity |

| Aromatic Carbons | sp2 | Trigonal planar | Delocalized pi system |

| Methyl Carbon | sp3 | Tetrahedral | Electron donating |

属性

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQXEPAUAWWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718430 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848953-05-9 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The most common synthetic route to 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the borylation of a suitable aryl halide precursor, typically a bromide or iodide derivative of 3-methyl-4-bromobenzonitrile, using bis(pinacolato)diboron (B2pin2) under palladium-catalyzed conditions.

- Starting Material: 3-Methyl-4-bromobenzonitrile

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or potassium carbonate)

- Solvent: Dimethylformamide (DMF), ethanol, or mixtures thereof

- Conditions: Heating at 80–100°C under inert atmosphere (e.g., nitrogen or argon) for several hours

This reaction proceeds via Pd(0)-catalyzed oxidative addition of the aryl halide, transmetallation with B2pin2, and reductive elimination to furnish the aryl boronate ester.

Detailed Experimental Procedure and Findings

A representative preparation is described as follows, based on literature and supplier technical data:

| Parameter | Details |

|---|---|

| Starting Material | 3-Methyl-4-bromobenzonitrile |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent System | Mixture of ethanol, water, and N,N-dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | Typically 60–75% depending on conditions |

| Purification | Flash chromatography using ethyl acetate/heptane mixtures |

- A mixture of 3-methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol (213 mg, 0.910 mmol), brominated indole derivative, Pd(PPh3)4 (57 mg, 0.046 mmol), DMF (2.7 mL), ethanol (1.34 mL), and 2M aqueous potassium carbonate (1.34 mL) was heated at 100°C for 60 hours. The product was isolated with a 63% yield after purification.

Although this example involves a related phenol derivative, the reaction conditions and catalyst systems are analogous for the preparation of this compound.

Stock Solution Preparation for Research Use

For practical applications, the compound is often prepared as stock solutions with precise molarity for use in further synthetic or biological assays. The solubility and storage conditions are critical for maintaining compound integrity.

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.1134 | 0.8227 | 0.4113 |

| 5 mg | 20.5669 | 4.1134 | 2.0567 |

| 10 mg | 41.1338 | 8.2268 | 4.1134 |

Alternative Synthetic Routes and Considerations

- Direct Borylation: Some methods may employ direct C–H borylation catalyzed by iridium complexes, but these are less common for this substrate due to regioselectivity challenges.

- Functional Group Compatibility: The nitrile group is stable under the palladium-catalyzed borylation conditions.

- Purification: Flash chromatography using ethyl acetate/heptane gradients is the preferred method to isolate pure boronate ester.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 3-Methyl-4-bromobenzonitrile |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 |

| Boron Reagent | Bis(pinacolato)diboron (B2pin2) |

| Base | Potassium acetate or potassium carbonate |

| Solvent | DMF, ethanol, water mixtures |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

| Purification | Flash chromatography (ethyl acetate/heptane) |

| Stock Solution Preparation | DMSO or suitable solvent; heating and sonication improve solubility; storage at -80°C recommended |

化学反应分析

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of reactions, including:

Oxidation: This compound can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various biaryl compounds depending on the coupling partner.

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-containing reagent . Boron compounds are instrumental in various reactions such as:

- Suzuki Coupling Reactions : The compound can act as a boronic acid derivative in Suzuki coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through cross-coupling techniques, allowing for the construction of diverse molecular architectures .

Table 1: Comparison of Boron Compounds in Organic Synthesis

| Compound Name | Application Type | Reaction Type |

|---|---|---|

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Boronic Acid Derivative | Suzuki Coupling |

| Other Boron Compounds | Various Synthesis | Cross-Coupling |

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modify biological activity through structural changes. Its derivatives are being investigated for:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes . The structural framework of this compound may enhance the efficacy of anticancer drugs.

- Targeted Drug Delivery : The use of boron compounds in drug delivery systems is an emerging area. They can be designed to release therapeutic agents in a controlled manner, improving treatment outcomes .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

- Polymer Chemistry : It can be utilized in synthesizing polymers with specific properties. The incorporation of boron into polymer chains can enhance thermal stability and mechanical strength .

- Nanomaterials : The compound's unique structure allows it to be used in the synthesis of nanomaterials with tailored functionalities for applications in electronics and photonics .

Table 2: Applications in Materials Science

| Application Type | Description |

|---|---|

| Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Nanomaterials | Tailored functionalities for electronics and photonics |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

- Research on Polymer Applications : A paper presented at a materials science conference highlighted the use of this compound in creating polymers with enhanced barrier properties for packaging applications. The resulting materials showed improved resistance to gases and moisture .

- Nanotechnology Innovations : Recent advancements reported in Advanced Materials showcased how this compound facilitated the development of nanocomposites with exceptional electrical conductivity and mechanical properties suitable for flexible electronics.

作用机制

The mechanism by which 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of new carbon-carbon bonds. This process involves the activation of the boron atom and the subsequent transfer of the organic group to the coupling partner .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are compared below based on substituent effects, reactivity, and applications.

Table 1: Key Structural Analogs and Properties

Key Comparison Points

Electron-Withdrawing Groups (e.g., -F, -CN): Fluorine and nitrile groups increase electrophilicity, enhancing cross-coupling efficiency. For example, the fluoro analog (CAS 1035235-29-0) exhibits faster coupling in palladium-catalyzed reactions . Amino Group (e.g., -NH₂): The amino-substituted derivative (CID 66520938) introduces nucleophilic sites for further derivatization, making it valuable in multistep syntheses .

Steric and Electronic Modulation: The trifluoromethyl- and fluoro-substituted analog (C₁₄H₁₄BF₄NO₂) demonstrates how bulky substituents (e.g., -CF₃) can sterically hinder coupling reactions but improve metabolic stability in drug candidates . The para-substituted analog (CAS 171364-82-2) lacks steric hindrance from the methyl group, enabling broader applicability in couplings with bulky partners .

Synthetic Accessibility: The target compound is synthesized via Miyaura borylation or Suzuki coupling, as evidenced by its commercial availability . Amino- and fluoro-substituted analogs require specialized reagents (e.g., CsF for fluorination) or protective strategies, increasing synthetic complexity .

Applications :

- Pharmaceuticals : The fluoro and trifluoromethyl analogs are prioritized in drug discovery due to fluorine’s bioavailability-enhancing properties .

- Material Science : The methyl-substituted compound is favored in polymer chemistry for controlled cross-linking .

Table 2: Reactivity in Suzuki-Miyaura Coupling

生物活性

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1370732-71-0) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- Structure : The presence of a dioxaborolane moiety suggests potential reactivity and interaction with biological targets.

Research indicates that compounds containing boron can influence various biological pathways. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing cytokine production.

- Cell Signaling Modulation : The compound has been noted to interact with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Biological Activity Studies

A review of available literature reveals several studies assessing the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- Cytotoxicity in Cancer Cells : A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent.

- Inflammatory Response Modulation : In a controlled experiment involving human monocytes exposed to lipopolysaccharides (LPS), the compound significantly inhibited IL-6 secretion and NF-kB activation compared to untreated controls.

- Antiparasitic Activity : In vitro assays demonstrated that the compound could inhibit the growth of Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are critical. The compound is classified as harmful if swallowed or upon skin contact ( ). Further toxicological studies are necessary to delineate its safety profile for therapeutic use.

常见问题

Q. What are the standard synthetic protocols for preparing 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzonitrile derivatives. Key steps include:

Q. Table 1: Representative Synthetic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dba)₂, SPhos | Dioxane/H₂O | 80 | 85 | |

| Pd(PPh₃)₄ | THF | Reflux | 78 | |

| PdCl₂(dppf) | Toluene/EtOH | 100 | 92 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry, including boron coordination and bond lengths. Use SHELXL or OLEX2 for refinement .

- FT-IR Spectroscopy : Identifies vibrations from the nitrile (C≡N, ~2220 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) groups .

- NMR Spectroscopy : ¹¹B NMR shows a peak at ~30 ppm (boron in dioxaborolane), while ¹H/¹³C NMR confirms methyl and aromatic protons .

Q. Table 2: Key Spectral Data

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), 7.45–7.65 (m, Ar-H) | |

| ¹¹B NMR | δ 28.5 (quadrupolar broad signal) | |

| FT-IR | 2220 cm⁻¹ (C≡N), 1350 cm⁻¹ (B-O) |

Q. What are the typical reactions involving this boronic ester in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling : Forms biaryl linkages with aryl halides, critical for pharmaceuticals and polymers. Optimize using Pd catalysts (e.g., PdCl₂(dppf)) and polar aprotic solvents (DMF, THF) .

- Protodeboronation : Occurs under acidic conditions (e.g., HCl/THF), requiring careful pH control to avoid decomposition .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., boron’s empty p-orbital for transmetallation). Software like Gaussian or ORCA models transition states in Suzuki-Miyaura mechanisms .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics (e.g., THF vs. DMF) .

Q. How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

- Multi-Refinement Strategies : Use SHELXL (for experimental XRD) alongside Mercury (for DFT-optimized structures) to compare bond lengths and angles. Discrepancies >0.05 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C-H···π) that DFT might overlook .

Q. What recent advancements utilize this compound in materials science?

Methodological Answer:

Q. How to optimize reaction yields in moisture-sensitive cross-couplings?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Low Solubility : Recrystallize from toluene/hexane mixtures at −20°C .

- Twinned Crystals : Use SHELXD for structure solution and OLEX2 for twin refinement .

Data Contradiction Case Study

Scenario : XRD shows a planar boronate ring, while DFT predicts slight puckering.

Resolution :

Verify XRD data quality (R-factor < 5%).

Re-optimize DFT parameters (e.g., B3LYP/6-311G++(d,p)).

Analyze thermal ellipsoids in XRD to assess dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。